4-Guanidinobenzoic acid

Descripción general

Descripción

4-Guanidinobenzoic acid and its derivatives are a class of compounds that have been extensively studied due to their potential applications in various fields, including medicine and biochemistry. These compounds are known for their ability to inhibit enzymes such as acrosin, a serine protease essential for the fertilization process in sperm . The inhibition of acrosin by aryl 4-guanidinobenzoates has been explored for the development of nonhormonal contraceptive agents . Additionally, some derivatives have shown promising anti-HIV activity, suggesting a potential role in preventing sexual transmission of HIV .

Synthesis Analysis

The synthesis of aryl 4-guanidinobenzoates involves the reaction of 4-guanidinobenzoic acid with various phenols, some of which are FDA-approved for therapeutic use . The synthesis of related guanidino compounds, such as 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid and guanidino amino acids, has been achieved through different synthetic routes, including the Mitsunobu reaction and the use of protected intermediates 10. The optimization of reaction conditions, such as temperature, pH, and stoichiometric ratios, is crucial for the successful synthesis of these compounds .

Molecular Structure Analysis

The crystal structure of a novel inner salt form of 4-guanidino-2-hydroxybenzoic acid has been determined, revealing an orthorhombic space group and a three-dimensional network constructed through hydrogen bonds, electrostatic interactions, and weak π-π stacking interactions . This detailed structural information is essential for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 4-guanidinobenzoic acid derivatives is characterized by their ability to interact with enzymes such as acrosin and trypsin . The guanidino group plays a critical role in these interactions, as it can form multiple hydrogen bonds and electrostatic interactions with the active sites of the enzymes. The synthesis of guanidino derivatives often involves the conversion of amino groups into guanidino functionalities, as seen in the synthesis of 4-guanidino Neu5Ac2en, a potent influenza neuraminidase inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-guanidinobenzoic acid derivatives are influenced by their molecular structure and the presence of functional groups. These properties include solubility, crystallinity, and the ability to form stable salts and hydrogen bonds . The guanidinium group is known for its strong basicity, which contributes to the overall reactivity and interactions of these compounds. The synthesis of functionalized guanidino amino acids has also been reported, with the introduction of luminescent groups such as Tyr, Trp, or dansyl-functionalized Lys, which can signal carboxylate binding in various solvents10.

Aplicaciones Científicas De Investigación

Anti-HIV Activity

- Application Summary : Some derivatives of 4-Guanidinobenzoic acid, such as 4’-acetamidophenyl 4-guanidinobenzoate, have demonstrated anti-HIV activity in vitro.

- Methods and Procedures : These compounds inhibit the serine protease from the sperm and have shown complete inhibition of HIV at concentrations that also prevent fertilization in animal models.

- Results and Outcomes : The study suggests their potential as anti-HIV agents.

Inhibition of Human Acrosin and Trypsin

- Application Summary : Various aryl 4-guanidinobenzoates have been synthesized and tested for their inhibitory activity toward human acrosin and trypsin.

- Methods and Procedures : The study found that these compounds are potent inhibitors of human acrosin, with a range of effectiveness.

- Results and Outcomes : Their inhibition was not highly specific between acrosin and trypsin. The lower toxicity of these compounds compared to nonoxynol-9 suggests their potential as contraceptive agents.

Analytical Chemistry Applications

- Application Summary : 4’-Carbomethoxyphenyl 4-guanidinobenzoate mesylate, a derivative of 4-Guanidinobenzoic acid, has been studied for its assay and detection of related substances using high-performance liquid chromatography (HPLC) and LC-tandem mass spectrometry.

- Methods and Procedures : This research is significant for quality control and pharmaceutical development.

- Results and Outcomes : The study provides a method for the assay and detection of related substances.

Effects on Human Sperm Function

- Application Summary : The effects of acrosin inhibitor 4-Guanidinobenzoate on human sperm function have been investigated.

- Methods and Procedures : The study revealed that higher concentrations and increased exposure time led to decreased sperm mobility and membrane integrity.

- Results and Outcomes : The study suggests that 4-Guanidinobenzoate affects sperm function.

ELISA Inhibition Assay

- Application Summary : 4-Guanidinobenzoic acid hydrochloride may be used in ELISA inhibition assay of mouse antiserum .

- Methods and Procedures : ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In an ELISA inhibition assay, the substance of interest is added to the assay to compete with the analyte for binding to the capture antibody, thereby inhibiting the signal .

- Results and Outcomes : The results of the assay would depend on the specific experiment and the substance being tested .

Synthesis of Human Acrosin Inhibitor

- Application Summary : 4-Guanidinobenzoic acid hydrochloride may be used in the synthesis of human acrosin inhibitor 4′-acetaminophenyl 4-guanidinobenzoate hydrochloride .

- Methods and Procedures : The specific synthesis procedures would depend on the experimental design and the specific inhibitor being synthesized .

- Results and Outcomes : The results would depend on the specific experiment and the effectiveness of the synthesized inhibitor .

Perovskite Solar Cell Efficiency Enhancement

- Application Summary : 4-Guanidinobenzoic acid hydrochloride (GBAC) has been used as an additive in the development of inverted perovskite solar cells .

- Methods and Procedures : The additive is said to modulate the perovskite film growth through a hydrogen-bond-bridged intermediate phase . This molecule can also serve as an effective defect passivation linker in the annealed perovskite film due to its non-volatility, resulting in significantly reduced non-radiative recombination loss and improved film quality .

- Results and Outcomes : The solar cell achieved a maximum power conversion efficiency of 24.8% and certified efficiency of 24.5% . The cell was also able to retain 98% of its initial efficiency for over 1,000 hours under continuous heating at around 65 C in a nitrogen-filled glovebox .

Safety And Hazards

Direcciones Futuras

Propiedades

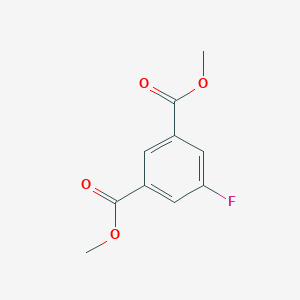

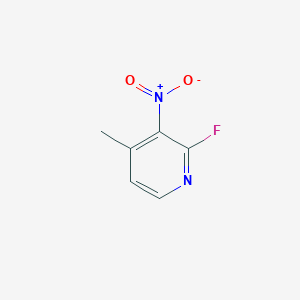

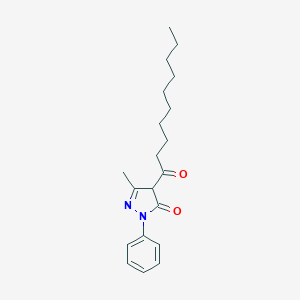

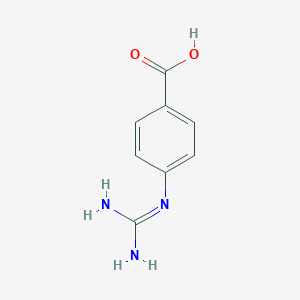

IUPAC Name |

4-(diaminomethylideneamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTSBZBQQRIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42823-46-1 (mono-hydrochloride) | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936349 | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Guanidinobenzoic acid | |

CAS RN |

16060-65-4 | |

| Record name | 4-Guanidinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-guanidinobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carbamimidamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.